2-chloro-2-fluoroethane-1-sulfonyl chloride
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Overview
Description
2-chloro-2-fluoroethane-1-sulfonyl chloride is a chemical compound with the molecular formula C2H3ClFOSO2Cl. It is a sulfonyl chloride derivative, characterized by the presence of both chlorine and fluorine atoms attached to the ethane backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-2-fluoroethane-1-sulfonyl chloride can be synthesized through the reaction of 2-chloro-2-fluoroethanol with thionyl chloride (SOCl2). The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds as follows:
C2H3ClFOSO2H+SOCl2→C2H3ClFOSO2Cl+HCl+SO2
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-fluoroethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, forming sulfonamide derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, tetrahydrofuran
Catalysts: Tertiary amines, pyridine
Conditions: Reflux, room temperature, inert atmosphere
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonyl Thiols: Formed by the reaction with thiols
Scientific Research Applications
2-chloro-2-fluoroethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 2-chloro-2-fluoroethane-1-sulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-chloroethane-1-sulfonyl chloride: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
2-fluoroethane-1-sulfonyl chloride: Lacks the chlorine atom, which can affect its reactivity and selectivity in chemical reactions.
2-bromo-2-fluoroethane-1-sulfonyl chloride: Contains a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness
2-chloro-2-fluoroethane-1-sulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and versatility in chemical synthesis. The combination of these halogens allows for selective and efficient chemical transformations, making it a valuable reagent in various fields of research and industry.
Properties
IUPAC Name |
2-chloro-2-fluoroethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl2FO2S/c3-2(5)1-8(4,6)7/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMYOLLHRVNHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl2FO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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